molecular formula C20H26O4 B172274 4-Hydroxysapriparaquinone CAS No. 120278-25-3

4-Hydroxysapriparaquinone

Cat. No. B172274
M. Wt: 330.4 g/mol
InChI Key: JXUXYSQVWDPEEX-UHFFFAOYSA-N
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Description

4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance with potential anticancer activity . It has a molecular weight of 330.42 and a formula of C20H26O4 .


Synthesis Analysis

The synthesis of 4-Hydroxysapriparaquinone involves the rearrangement of the angular methyl group in dehydroabietic acid derivatives . The synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds, have been studied extensively .


Molecular Structure Analysis

The molecular structure of 4-Hydroxysapriparaquinone consists of a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and has a carbonyl group at C-4 .


Physical And Chemical Properties Analysis

4-Hydroxysapriparaquinone has a molecular weight of 330.42 and a formula of C20H26O4 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Depigmentation Therapy in Vitiligo Universalis

4-Hydroxysapriparaquinone, similar to 4-methoxyphenol (4-MP), has been studied in the context of depigmentation therapy, particularly for vitiligo universalis. A study found that a combination therapy of topical 4-MP cream and Q-switched ruby laser was effective and safe for removing residual pigment in patients with vitiligo universalis. Although not directly about 4-Hydroxysapriparaquinone, the study's relevance lies in its exploration of quinone derivatives for depigmentation therapy (Njoo, Vodegel, & Westerhof, 2000).

2. Anticancer Applications

Research on 4-aminoquinoline antimalarial agents, including chloroquine and hydroxychloroquine, suggests potential anticancer applications. These compounds are believed to sensitize tumor cells to various drugs, enhancing therapeutic activity. Their impact on cancer cells and the tumor microenvironment is under study, with both chloroquine and hydroxychloroquine showing promise in clinical trials for various cancer types (Verbaanderd et al., 2017).

3. Antiamyloidogenic Properties

1,4-Naphthoquinones, a class including 4-Hydroxysapriparaquinone, have been investigated for their antiamyloidogenic properties, specifically targeting β-secretase and β-amyloid peptide aggregation in Alzheimer's disease. The study highlights the potential of 1,4-naphthoquinones as drug candidates or lead compounds for preventing amyloid aggregation and neurotoxicity in Alzheimer's disease (Bermejo-Bescós et al., 2010).

4. Skin Hyperpigmentation Treatment

Similar to 4-hexyl-1,3-phenylenediol, 4-Hydroxysapriparaquinone could be relevant in the treatment of skin hyperpigmentation disorders. Research on 4-hexyl-1,3-phenylenediol shows its efficacy in reducing melanogenesis and improving clinical parameters like skin lightening and spot appearance, suggesting a potential application for 4-Hydroxysapriparaquinone in this area (Won, Loy, Randhawa, & Southall, 2014).

5. Diabetes Mellitus Treatment

Hydroxychloroquine, a 4-aminoquinoline similar to 4-Hydroxysapriparaquinone, has shown potential benefits against diabetes mellitus. Studies indicate significant improvements in lipid profiles and insulin levels, suggesting a possible role for 4-Hydroxysapriparaquinone in this context (Wondafrash et al., 2020).

6. Antimicrobial Applications

Arylcyanomethylenequinone oximes, related to 4-Hydroxysapriparaquinone, have been studied for their antimicrobial effects against bacteria and fungi like Candida spp. This suggests a potential avenue for 4-Hydroxysapriparaquinone in developing novel antimicrobial drugs (Masłyk et al., 2017).

7. Electrochemical Sensor Development

4-Aminoquinolines, including hydroxychloroquine and related compounds, have been analyzed using electrochemical sensors in biological and environmental samples. This indicates a potential application for 4-Hydroxysapriparaquinone in the development of electrochemical sensors for drug monitoring and environmental analysis (Matrouf et al., 2022).

Safety And Hazards

The safety data sheet for 4-Hydroxysapriparaquinone suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes. If ingested, do NOT induce vomiting. If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name

4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUXYSQVWDPEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxysapriparaquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
T Matsumoto, Y Tanaka, H Terao, Y Takeda… - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Salvinolone, saprorthoquinone, and 4-hydroxysapriparaquinone isolated from the roots of Salvia prionitis Hance. were synthesized starting from (+)-dehydroabietic acid via 11,12-dimethoxyabieta-8,11,13-trien-7-one …
Number of citations: 19 www.journal.csj.jp
T Matsumoto, Y Takeda, K Soh… - Bulletin of the Chemical …, 1995 - journal.csj.jp
… angular methyl group in dehydroabietic acid derivatives," and the syntheses of two rare 5,10-friedo4,5-seco-abietane diterpenes, saprorthoquinone (2) and 4-hydroxysapriparaquinone" …
Number of citations: 3 www.journal.csj.jp
T MATSUMOTO, Y TANAKA, H TERAO… - Chemical and …, 1993 - jstage.jst.go.jp
… Recently, rearranged abietane-type diterpenes such as saprorthoquinone (1), 4—hydroxysapriparaquinone (2), and pygmaeocins B (3) and C (4) have been isolated from the roots of …
Number of citations: 11 www.jstage.jst.go.jp
SM Zhao, GX Chou, QS Yang, W Wang… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… The structure of 4-hydroxysapriparaquinone 16 was similar to 28, with the difference of a methylene instead of the carbonyl carbon at C-11, as shown in Fig. 6. …
Number of citations: 32 pubs.rsc.org
松本高志, 田中靖考, 寺尾博充, 武田美雄… - Chemical and …, 1993 - jlc.jst.go.jp
… Recently, rearranged abietane-type diterpenes such as saprorthoquinone (1), 4—hydroxysapriparaquinone (2), and pygmaeocins B (3) and C (4) have been isolated from the roots of …
Number of citations: 3 jlc.jst.go.jp
T MATSUM0T0, Y TANAKA, H TERAO, Y TAKEDA… - 1993 - jlc.jst.go.jp
… Recently, rearranged abietane-type diterpenes such as saprorthoquinone (1), 4—hydroxysapriparaquinone (2), and pygmaeocins B (3) and C (4) have been isolated from the roots of …
Number of citations: 0 jlc.jst.go.jp
A Ulubelen - The Genus Salvia, 2000 - books.google.com
The name Salvia came from Latin word Salvare (healer). Since ancient times Salvia species have had many uses as folk medicine. Salvia L. being one of the largest genera in the …
Number of citations: 42 books.google.com
LZ Lin, G Blaskó, GA Cordell - Phytochemistry, 1989 - Elsevier
From the roots of Salvia prionitis Hance two new diterpenoids, salvinolone and salvinolactone, and two 4,5-seco-5,10-friedo-abietane diterpenoids, 4-hydroxy sapriparquinone and …
Number of citations: 88 www.sciencedirect.com
XJ Jiang, XM Li, LX Wang, SZ Wen… - Journal of Asian …, 2020 - Taylor & Francis
Two hitherto unknown highly modified abietane diterpenoids, namely salviapritin A (1) and salviapritin B (2), were isolated from the ethanol extract of Salvia prionitis, together with 17 …
Number of citations: 2 www.tandfonline.com
R Hashimoto, K Hanaya, T Sugai… - Communications …, 2023 - nature.com
The biomimetic two-phase strategy employing polyene cyclization and subsequent oxidation/substitution is an effective approach for divergent syntheses of [6-6-6]-tricyclic diterpenes. …
Number of citations: 8 www.nature.com

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